Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc
Beschreibung
Chemical Structure:
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is a peptide-based linker compound featuring:
- Fmoc (9-Fluorenylmethyloxycarbonyl): A UV-sensitive protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS) .
- Val-Ala Dipeptide: A protease-cleavable sequence, critical for targeted drug release in antibody-drug conjugates (ADCs).
- PAB (4-Aminobenzyl Alcohol): A self-immolative spacer that facilitates payload release after enzymatic cleavage.
- NMeCH2CH2NMe-Boc: A tertiary amine with a Boc (tert-butyloxycarbonyl)-protected terminal, enhancing stability during synthesis and storage .
Applications: Primarily used in ADC development, this compound links cytotoxic drugs to monoclonal antibodies. The Boc group ensures controlled deprotection under acidic conditions, while the Val-Ala sequence enables cathepsin B-mediated cleavage in lysosomes .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51N5O8/c1-25(2)34(43-37(48)51-24-33-31-15-11-9-13-29(31)30-14-10-12-16-32(30)33)36(47)41-26(3)35(46)42-28-19-17-27(18-20-28)23-52-38(49)44(7)21-22-45(8)39(50)53-40(4,5)6/h9-20,25-26,33-34H,21-24H2,1-8H3,(H,41,47)(H,42,46)(H,43,48)/t26-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPGZHNXMGTWQE-JKFCTSDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N5O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Ala-PAB
The synthesis begins with SPPS using Fmoc/t-Bu chemistry on a Wang resin:
-
Resin swelling : The Wang resin is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc deprotection : 20% piperidine in DMF removes the Fmoc group from the initial amino acid.
-
Coupling reactions :
-
Fmoc-Ala-OH (3 equiv) is activated with HBTU (3 equiv) and DIPEA (6 equiv) in DMF, coupled for 1 hour.
-
Fmoc-Val-OH is similarly coupled after Fmoc-Ala deprotection.
-
-
PAB incorporation : The para-aminobenzyl alcohol (PAB-OH) is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Key parameters :
Functionalization with NMeCH2CH2NMe-Boc Spacer
The PAB-modified dipeptide is functionalized with the spacer using a two-step protocol:
-
Reductive amination :
-
Boc protection : The secondary amine is Boc-protected using di-tert-butyl dicarbonate (Boc2O) and DMAP in dichloromethane.
Challenges :
Final Deprotection and Purification
-
Resin cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5) for 2 hours.
-
Global deprotection : The Boc group is removed with 50% TFA in dichloromethane, followed by neutralization with 5% sodium bicarbonate.
-
Purification :
Analytical data :
Comparative Analysis of Synthetic Strategies
SPPS vs. Solution-Phase Synthesis
While SPPS dominates for its automation and scalability, solution-phase synthesis offers advantages for large-scale production:
Alternative Coupling Reagents
A comparative study of coupling agents reveals:
| Reagent | Coupling Efficiency (%) | Epimerization Risk |
|---|---|---|
| HBTU | 95 | Low |
| HATU | 98 | Very low |
| DCC/HOBt | 85 | Moderate |
HATU is preferred for critical steps to minimize epimerization.
Applications in ADC Development
This linker enables:
-
Controlled drug release : Payload (e.g., monomethyl auristatin E) released within 24 hours in cathepsin B-rich environments.
-
Improved pharmacokinetics : Reduced aggregation due to PEG-like spacer.
-
DAR modulation : Spacer length adjusts drug-antibody ratio (DAR) to 2–4, optimizing therapeutic index .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under acidic or basic conditions.
Substitution Reactions: The PAB group can participate in nucleophilic substitution reactions.
Cleavage Reactions: The linker can be cleaved enzymatically or chemically to release the drug payload.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Substitution: Nucleophiles such as amines or thiols.
Cleavage: Enzymes like cathepsin B or chemical agents like hydrazine.
Major Products
The major products formed from these reactions include the deprotected peptide, substituted derivatives, and the cleaved drug payload.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the stepwise addition of amino acids to form complex peptides. This method is crucial for generating peptides with specific sequences and modifications necessary for biological studies.
Antibody-Drug Conjugates (ADCs)
One of the most significant applications of this compound is in the synthesis of antibody-drug conjugates (ADCs) . ADCs are designed to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. The PAB moiety serves as a cleavable linker that releases the drug upon enzymatic cleavage within the target cells, enhancing therapeutic efficacy while reducing side effects.
- Mechanism : The cleavage of the PAB linker occurs via proteolytic enzymes such as cathepsin B, which are overexpressed in many tumors, allowing for targeted drug release at the site of action .
Drug Development
The compound is also utilized in the development of novel therapeutic agents. By modifying existing drugs with this linker, researchers can improve their pharmacokinetic properties and reduce immunogenicity. The incorporation of the DMAE unit provides additional stability during circulation in the bloodstream, delaying premature drug release until reaching the target site.
Synthesis of RGD Peptidomimetic-Paclitaxel Conjugates
A notable study involved the synthesis and biological evaluation of RGD peptidomimetic-paclitaxel conjugates bearing lysosomally cleavable linkers. The use of this compound allowed for controlled release of paclitaxel upon internalization by cancer cells, demonstrating enhanced cytotoxicity compared to free paclitaxel .
Development of Novel ADCs
Research has shown that ADCs incorporating this compound exhibit improved therapeutic indices compared to traditional ADCs using different linkers. For example, studies have indicated that replacing conventional linkers with this compound can lead to more favorable pharmacodynamics and pharmacokinetics, thus enhancing overall treatment outcomes .
Wirkmechanismus
The mechanism of action of Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc involves its role as a cleavable linker in ADCs. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the cytotoxic drug, which then exerts its effect on the target cell, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
(a) Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc (CAS: N/A, Iris Biotech GmbH)
- Key Difference : Citrulline (Cit) replaces Alanine (Ala).
- Impact :
- Molecular Weight : Estimated ~650–700 g/mol (higher than Val-Ala due to Cit’s larger side chain).
(b) Fmoc-Val-Ala-PAB-OH (CAS: 1394238-91-5)
- Key Difference : Lacks the NMeCH2CH2NMe-Boc group.
- Impact :
(c) Fmoc-Val-Ala-PAB-PFP (CAS: 2348406-01-7)
- Key Difference : Pentafluorophenyl (PFP) ester replaces NMeCH2CH2NMe-Boc.
- Impact :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (DMSO) | Stability Highlights |
|---|---|---|---|---|
| Fmoc-Val-Ala-PAB-NMeCH2CH2NMe-Boc | C₃₃H₄₅N₅O₇* | ~680–700 | ~30 mg/mL† | Boc group resists hydrolysis at pH 7–9 |
| Fmoc-Val-Cit-PAB-OH | C₃₃H₃₉N₅O₆ | 601.69 | ≥123.75 mg/mL | Citrulline improves aqueous solubility |
| Fmoc-Val-Ala-PAB-PFP | C₃₇H₃₂F₅N₃O₇ | 725.66 | N/A | PFP ester enables rapid conjugation |
*Estimated based on structural analogs . †Predicted from similar Boc-protected compounds.
Q & A
Q. How can computational modeling enhance the design of analogs for improved metabolic stability?
- Answer:
- Molecular dynamics (MD): Simulate interactions with metabolic enzymes (e.g., cytochrome P450).
- QSAR modeling: Correlate substituent effects (e.g., Boc vs. acetyl) with half-life data.
- Docking studies: Predict binding affinity to serum albumin to adjust lipophilicity.
- Validation: Synthesize top-predicted analogs and test in hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
